molecular formula C12H11NO2 B8787109 1-[5-(4-Amino-phenyl)-furan-2-yl]ethanone

1-[5-(4-Amino-phenyl)-furan-2-yl]ethanone

Cat. No. B8787109
M. Wt: 201.22 g/mol
InChI Key: ZLNIJXUKXMPEED-UHFFFAOYSA-N
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Patent
US03931247

Procedure details

A mixture of 58 g (0.25 mole) of methyl 5-(p-nitrophenyl)-2-furyl ketone, 2 tsp. of Raney Ni and 750 ml of ethanol was shaken under hydrogen pressure for one hour with the theoretical amount of H2 being absorbed. An additional 2000 ml of ethanol was added to the reaction mixture. The mixture was heated to reflux and the catalyst was removed by filtration. The filtrate was treated with ethereal HCl and the resulting solid was filtered and air-dried to yield 41 g (8.15%) of methyl 5-(p-aminophenyl)-2-furyl ketone. An analytical sample was prepared by drying a sample at room temperature in the vacuum pistol, m.p. scinters above 160°.
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:14][C:13]([C:15]([CH3:17])=[O:16])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)([O-])=O>[Ni].C(O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:14][C:13]([C:15]([CH3:17])=[O:16])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(O1)C(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was shaken under hydrogen pressure for one hour with the theoretical amount of H2 being
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
absorbed
ADDITION
Type
ADDITION
Details
An additional 2000 ml of ethanol was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was treated with ethereal HCl
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=CC=C(O1)C(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 8.15%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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